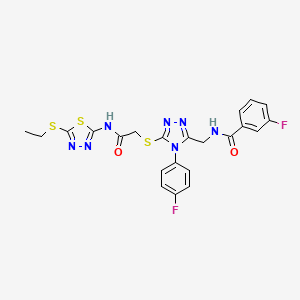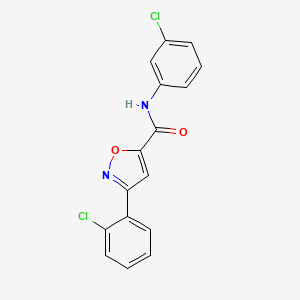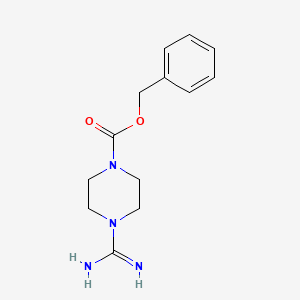
1-Cbz-4-carbamimidoylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cbz-4-carbamimidoylpiperazine, also known as 4-carbamimidoyl-piperazine-1-carboxylic acid benzyl ester, is a compound of interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a carbamimidoyl group and a benzyloxycarbonyl (Cbz) protecting group. The Cbz group is commonly used in organic synthesis to protect amines during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cbz-4-carbamimidoylpiperazine typically involves the protection of piperazine with a Cbz group followed by the introduction of the carbamimidoyl group. One common method involves the reaction of piperazine with benzyl chloroformate (Cbz-Cl) under basic conditions to form the Cbz-protected piperazine. This intermediate is then reacted with cyanamide to introduce the carbamimidoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-Cbz-4-carbamimidoylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Cbz protecting group, typically using hydrogenation with palladium on carbon (Pd-C) as a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidoyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with Pd-C is commonly used for the reduction of the Cbz group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically results in the removal of the Cbz group, yielding the free amine.
科学的研究の応用
1-Cbz-4-carbamimidoylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the field of peptide synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-Cbz-4-carbamimidoylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon removal of the Cbz group, the free amine can interact with its target, potentially inhibiting enzyme activity or modulating receptor function.
類似化合物との比較
1-Cbz-4-carbamimidoylpiperazine can be compared with other similar compounds, such as:
1-Cbz-4-iodopiperidine: Similar in structure but with an iodine atom instead of the carbamimidoyl group.
1-Cbz-4-aminopiperidine: Contains an amino group instead of the carbamimidoyl group.
1-Cbz-4-hydroxypiperidine: Contains a hydroxyl group instead of the carbamimidoyl group.
These compounds share the Cbz-protected piperazine core but differ in their functional groups, leading to different chemical properties and applications. The uniqueness of this compound lies in its carbamimidoyl group, which imparts specific reactivity and potential biological activity.
特性
IUPAC Name |
benzyl 4-carbamimidoylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c14-12(15)16-6-8-17(9-7-16)13(18)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQVHXJHBNPJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=N)N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
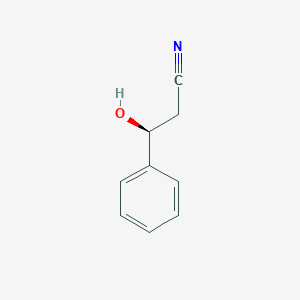
![BUTYL N-[4-(MORPHOLIN-4-YL)PHENYL]CARBAMATE](/img/structure/B2670483.png)

![2-Chloro-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]propanamide](/img/structure/B2670485.png)



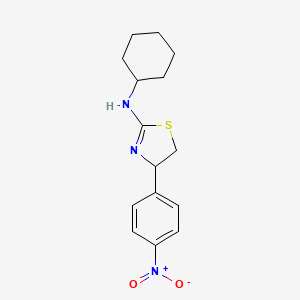

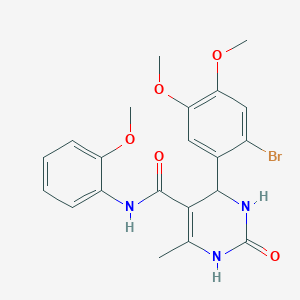
![2,3-Dihydroindole-2-one-3-spiro-2'-(7'-benzyl-6',8'-dioxo-5-methyl-3,7-diazabicyclo[3.3.0]octane)](/img/structure/B2670501.png)
